molecular formula C9H7BrN2O B12345765 5-bromo-2-methyl-4aH-quinazolin-4-one

5-bromo-2-methyl-4aH-quinazolin-4-one

Cat. No.: B12345765
M. Wt: 239.07 g/mol
InChI Key: MFVQIVBMRMYWTD-UHFFFAOYSA-N
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Description

5-Bromo-2-methyl-4aH-quinazolin-4-one (CAS: 1823954-54-6) is a brominated quinazolinone derivative with the molecular formula C₉H₇BrN₂O and a molar mass of 239.07 g/mol . The compound features a quinazolinone core substituted with a bromine atom at position 5 and a methyl group at position 2. Quinazolinones are heterocyclic scaffolds known for diverse pharmacological activities, including antimicrobial, anticancer, and antihistaminic properties . The bromine substitution enhances electrophilic reactivity, while the methyl group contributes to steric and electronic modulation .

Properties

Molecular Formula

C9H7BrN2O

Molecular Weight

239.07 g/mol

IUPAC Name

5-bromo-2-methyl-4aH-quinazolin-4-one

InChI

InChI=1S/C9H7BrN2O/c1-5-11-7-4-2-3-6(10)8(7)9(13)12-5/h2-4,8H,1H3

InChI Key

MFVQIVBMRMYWTD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=O)C2C(=N1)C=CC=C2Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-methyl-4aH-quinazolin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-bromo anthranilic acid with isonictinoly chloride in the presence of acetic anhydride, followed by further reactions with various aldehydes to obtain the desired quinazolinone derivatives . Another method includes the base-promoted SNAr reaction of ortho-fluorobenzamides with amides followed by cyclization in dimethyl sulfoxide .

Industrial Production Methods

Industrial production methods for quinazolinone derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-methyl-4aH-quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.

    Substitution: The bromine atom at the 5-position can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities depending on the nature of the substituents.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-bromo-2-methyl-4aH-quinazolin-4-one involves its interaction with specific molecular targets and pathways. For example, it can inhibit quorum sensing in bacteria, thereby reducing biofilm formation and virulence . The compound may also interact with enzymes and receptors involved in inflammation and cancer pathways, leading to its therapeutic effects.

Comparison with Similar Compounds

Substituent Position and Structural Isomerism

The position of bromine and other substituents significantly influences physicochemical and biological properties. Key analogs include:

Compound Name Bromine Position Additional Substituents Molecular Formula Similarity Score Key References
5-Bromo-2-methyl-4aH-quinazolin-4-one 5 2-methyl C₉H₇BrN₂O
7-Bromo-2-methylquinazolin-4(3H)-one 7 2-methyl C₉H₇BrN₂O 0.78
6-Bromo-2-(o-aminophenyl)-3-aminoquinazolin-4(3H)-one 6 2-(o-aminophenyl), 3-amino C₁₄H₁₁BrN₄O
3-(2-((4-(2-Hydroxybenzylidene)...quinazolin-4(3H)-one 2 Bromomethyl, hydroxybenzylidene C₂₇H₂₂BrN₃O₃

Key Observations :

  • Bromine Position: The 5-bromo isomer (target compound) differs from the 7-bromo analog (CAS: 5426-59-5) in electronic distribution and steric accessibility. Position 5 bromine may enhance interactions with biological targets due to proximity to the quinazolinone core .

Pharmacological and Physicochemical Properties

  • Antihistaminic Activity: Triazoloquinazolinones (e.g., 4-benzyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones) demonstrate potent H₁-antihistaminic activity due to triazole ring integration, a feature absent in the target compound. This suggests that structural complexity enhances receptor binding .
  • Stability : The target compound requires storage at 2–8°C , whereas analogs like the 7-bromo isomer may exhibit different stability profiles due to bromine position affecting crystallinity.
  • Solubility: Amino-substituted derivatives () show higher aqueous solubility compared to the methyl-substituted target compound, which is more lipophilic .

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